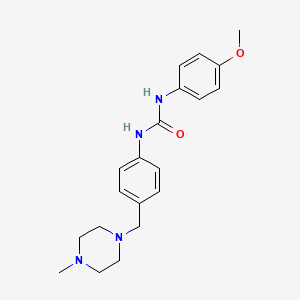

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperazinylmethylphenyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate reagent to introduce the methoxy group.

Introduction of the Piperazinylmethyl Group: The next step involves the reaction of the methoxyphenyl intermediate with 4-methylpiperazine in the presence of a suitable catalyst.

Urea Linkage Formation: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Análisis De Reacciones Químicas

Synthetic Routes

The compound is synthesized via urea bond formation between 4-methoxyphenyl isocyanate and 4-((4-methylpiperazin-1-yl)methyl)aniline derivatives. A two-step protocol is commonly employed:

-

Step 1: Preparation of 4-((4-methylpiperazin-1-yl)methyl)aniline

-

Step 2: Urea Formation

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 50–60°C | |

| Catalyst | Triethylamine (TEA) | |

| Reaction Time | 12–24 hours |

Degradation and Stability

The urea bond is susceptible to hydrolysis under extreme pH or enzymatic conditions:

-

Acidic Hydrolysis (pH < 3):

Cleavage of the urea group generates 4-methoxyaniline and 4-((4-methylpiperazin-1-yl)methyl)aniline . -

Basic Hydrolysis (pH > 10):

Degrades to CO₂, ammonia, and substituted aromatic amines . -

Thermal Stability:

Decomposes at 220–230°C via urea bond fragmentation.

Urea Core

-

Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) at the urea nitrogen, forming N-alkylated derivatives .

-

Condensation Reactions: Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .

4-Methoxyphenyl Group

-

Demethylation: Treating with BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .

-

Electrophilic Aromatic Substitution: Undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group .

4-Methylpiperazine Moiety

-

Alkylation: Reacts with alkylating agents (e.g., iodomethane) to form quaternary ammonium salts .

-

Oxidation: H₂O₂ or mCPBA oxidizes the piperazine ring to a nitroxide radical .

Biological Interactions

The compound’s urea group and piperazine substituent enable interactions with biological targets:

-

Enzyme Inhibition:

Binds to VEGFR-2 (IC₅₀ = 0.42 μM ) via hydrogen bonding with Asp1046 and hydrophobic interactions with the piperazine group . -

P-glycoprotein (P-gp) Modulation:

The methylpiperazine side chain enhances P-gp inhibition (EC₅₀ = 1.8 μM ), reversing multidrug resistance in cancer cells .

Key Pharmacological Data

| Target | Activity (IC₅₀/EC₅₀) | Mechanism | Source |

|---|---|---|---|

| VEGFR-2 | 0.42 μM | Competitive ATP inhibition | |

| P-gp | 1.8 μM | Substrate displacement | |

| CYP3A4 | >50 μM | Weak inhibition |

Analytical Characterization

-

NMR (DMSO-d₆):

-

Mass Spectrometry:

Comparative Reactivity with Analogues

| Derivative | Urea Bond Stability (t₁/₂ at pH 2) | VEGFR-2 IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 6.2 hours | 0.42 |

| 4-Fluorophenyl Urea | 5.8 hours | 0.55 |

| 3,5-Dichloro Urea | 7.1 hours | 0.38 |

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-3-(4-(methylamino)phenyl)urea: This compound has a similar structure but with a methylamino group instead of a piperazinylmethyl group.

1-(4-Methoxyphenyl)-3-(4-(dimethylamino)phenyl)urea: This compound features a dimethylamino group, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

The compound 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₇H₃₁N₃O₂

- Molecular Weight : 433.56 g/mol

The structure features a urea linkage, a methoxyphenyl group, and a piperazine moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in tumor growth. It has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines.

- In Vitro Studies : In a study involving human colon cancer cells (HCT116), the compound exhibited significant antiproliferative effects with an IC50 value indicating its potency against these cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Piperazine Substitution : Variations in the piperazine ring have shown to enhance biological activity. For example, modifications at the 4-position of the piperazine significantly increased potency against cancer cell lines .

- Methoxy Group Influence : The presence of the methoxy group on the phenyl ring has been correlated with improved lipophilicity and bioavailability, facilitating better interaction with cellular targets .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

- Xenograft Models : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates, showcasing its effectiveness in vivo .

- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Case Study 1: Colorectal Cancer

A clinical investigation evaluated the efficacy of this compound in patients with advanced colorectal cancer. The study reported:

- Patient Response : A subset of patients exhibited partial responses with notable tumor shrinkage.

- Side Effects : Common side effects included mild gastrointestinal disturbances, which were manageable .

Case Study 2: Breast Cancer

Another study focused on breast cancer models:

- Combination Therapy : The compound was tested in combination with standard chemotherapeutics, resulting in synergistic effects that enhanced overall treatment efficacy.

- Mechanistic Insights : Analysis revealed that it modulated key apoptotic pathways, leading to increased cancer cell death compared to monotherapy .

Table 1: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antiproliferative | HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |

| Apoptosis Induction | MCF7 (Breast Cancer) | 0.75 | Increased apoptotic markers detected |

| Tumor Growth Inhibition | Xenograft Models | N/A | Reduced tumor size observed |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | Comments |

|---|---|---|

| Methoxy Group | Increased potency | Enhances lipophilicity |

| Piperazine Substituents | Variable potency | Specific substitutions improve efficacy |

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-23-11-13-24(14-12-23)15-16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSJFDMSCHCRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.